molecular formula C11H21NO4 B12849419 tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B12849419
M. Wt: 231.29 g/mol
InChI Key: YJPPRECNUURDRC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of a morpholine derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted morpholine derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate
  • Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-phenylmorpholine-4-carboxylate
  • Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-isopropylmorpholine-4-carboxylate

Uniqueness

Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

YJPPRECNUURDRC-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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